4-bromo-N'-[(E)-2-furylmethylidene]benzohydrazide
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Overview
Description
4-bromo-N’-[(E)-2-furylmethylidene]benzohydrazide is an organic compound with the molecular formula C12H9BrN2O2 and a molecular weight of 293.12 g/mol . This compound is known for its unique structural features, which include a bromine atom attached to a benzene ring and a furylmethylidene group linked to a hydrazide moiety. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N’-[(E)-2-furylmethylidene]benzohydrazide typically involves the condensation reaction between 4-bromobenzohydrazide and 2-furylmethylidene . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete reaction. After the reaction is complete, the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for 4-bromo-N’-[(E)-2-furylmethylidene]benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N’-[(E)-2-furylmethylidene]benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: The major products are typically oxides of the original compound.
Reduction: The major products are amines derived from the reduction of the hydrazide group.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
4-bromo-N’-[(E)-2-furylmethylidene]benzohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-bromo-N’-[(E)-2-furylmethylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
4-bromo-N’-[(E)-2-furylmethylidene]benzohydrazide can be compared with other similar compounds, such as:
- 2-bromo-N’-[(E)-2-furylmethylidene]benzohydrazide
- 4-chloro-N’-[(E)-2-furylmethylidene]benzohydrazide
- 4-bromo-2-hydroxy-N’-[(E)-2-thienylmethylidene]benzohydrazide
- 4-bromo-2-hydroxy-N’-[(E)-4-pyridinylmethylidene]benzohydrazide
These compounds share similar structural features but differ in the substituents attached to the benzene ring or the furylmethylidene group. The unique properties of 4-bromo-N’-[(E)-2-furylmethylidene]benzohydrazide, such as its specific bromine substitution, contribute to its distinct chemical and biological activities .
Properties
Molecular Formula |
C12H9BrN2O2 |
---|---|
Molecular Weight |
293.12 g/mol |
IUPAC Name |
4-bromo-N-[(E)-furan-2-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C12H9BrN2O2/c13-10-5-3-9(4-6-10)12(16)15-14-8-11-2-1-7-17-11/h1-8H,(H,15,16)/b14-8+ |
InChI Key |
AUVZJZNPQFHSRR-RIYZIHGNSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)Br |
Canonical SMILES |
C1=COC(=C1)C=NNC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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